molecular formula C27H23Cl2NO5 B8178243 (2S,4R)-4-[(3,4-dichlorophenyl)methoxy]-1-[(9H-fluoren-9-ylmethoxy)carbonyl]pyrrolidine-2-carboxylic acid

(2S,4R)-4-[(3,4-dichlorophenyl)methoxy]-1-[(9H-fluoren-9-ylmethoxy)carbonyl]pyrrolidine-2-carboxylic acid

Cat. No.: B8178243
M. Wt: 512.4 g/mol
InChI Key: RCPLTLVBEBYXJR-NSYGIPOTSA-N
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Description

(2S,4R)-4-[(3,4-dichlorophenyl)methoxy]-1-[(9H-fluoren-9-ylmethoxy)carbonyl]pyrrolidine-2-carboxylic acid: is a synthetic compound used primarily in peptide synthesis. The compound contains a fluorenylmethyloxycarbonyl (Fmoc) protecting group, a hydroxyproline (Hyp) residue, and a benzyl (Bn) group substituted with chlorine atoms at the 3 and 4 positions. This compound is often used in the field of organic chemistry and biochemistry for the synthesis of peptides and proteins.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,4R)-4-[(3,4-dichlorophenyl)methoxy]-1-[(9H-fluoren-9-ylmethoxy)carbonyl]pyrrolidine-2-carboxylic acid typically involves multiple steps:

    Protection of Hydroxyproline: The hydroxyproline residue is first protected with the Fmoc group. This is usually done using Fmoc-Cl (fluorenylmethyloxycarbonyl chloride) in the presence of a base such as sodium carbonate.

    Benzylation: The protected hydroxyproline is then benzylated using benzyl chloride substituted with chlorine atoms at the 3 and 4 positions. This reaction is typically carried out in the presence of a base like potassium carbonate.

    Purification: The final product is purified using techniques such as column chromatography or recrystallization.

Industrial Production Methods

Industrial production of This compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. Industrial methods may also include automated synthesis and high-throughput purification techniques.

Chemical Reactions Analysis

Types of Reactions

(2S,4R)-4-[(3,4-dichlorophenyl)methoxy]-1-[(9H-fluoren-9-ylmethoxy)carbonyl]pyrrolidine-2-carboxylic acid: can undergo various chemical reactions, including:

    Deprotection: Removal of the Fmoc group using a base such as piperidine.

    Coupling Reactions: Formation of peptide bonds with other amino acids or peptides using coupling reagents like HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate).

Common Reagents and Conditions

    Deprotection: Piperidine in DMF (dimethylformamide).

    Coupling: HBTU, DIPEA (N,N-diisopropylethylamine), and DMF.

Major Products Formed

    Deprotection: Hydroxyproline derivative without the Fmoc group.

    Coupling: Peptides or proteins with the hydroxyproline residue incorporated.

Scientific Research Applications

(2S,4R)-4-[(3,4-dichlorophenyl)methoxy]-1-[(9H-fluoren-9-ylmethoxy)carbonyl]pyrrolidine-2-carboxylic acid: has several applications in scientific research:

    Peptide Synthesis: Used as a building block in the synthesis of peptides and proteins.

    Bioconjugation: Utilized in the modification of biomolecules for various applications in biochemistry and molecular biology.

    Drug Development: Investigated for its potential use in the development of peptide-based therapeutics.

Mechanism of Action

The mechanism of action of (2S,4R)-4-[(3,4-dichlorophenyl)methoxy]-1-[(9H-fluoren-9-ylmethoxy)carbonyl]pyrrolidine-2-carboxylic acid primarily involves its role as a protected amino acid derivative in peptide synthesis. The Fmoc group protects the amino group of hydroxyproline during peptide bond formation, preventing unwanted side reactions. The benzyl group with chlorine substitutions may influence the compound’s reactivity and stability.

Comparison with Similar Compounds

(2S,4R)-4-[(3,4-dichlorophenyl)methoxy]-1-[(9H-fluoren-9-ylmethoxy)carbonyl]pyrrolidine-2-carboxylic acid: can be compared with other Fmoc-protected amino acids:

    Fmoc-Hyp-OH: Lacks the benzyl group, making it less hydrophobic.

    Fmoc-Hyp(Bn)-OH: Contains a benzyl group without chlorine substitutions, potentially affecting its reactivity.

Uniqueness: : The presence of the benzyl group with chlorine substitutions at the 3 and 4 positions makes This compound unique, potentially offering different reactivity and stability compared to other Fmoc-protected hydroxyproline derivatives.

Conclusion

This compound: is a valuable compound in the field of peptide synthesis, offering unique properties due to its specific chemical structure. Its applications in scientific research, particularly in the synthesis of peptides and proteins, make it an important tool for chemists and biochemists.

Properties

IUPAC Name

(2S,4R)-4-[(3,4-dichlorophenyl)methoxy]-1-(9H-fluoren-9-ylmethoxycarbonyl)pyrrolidine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H23Cl2NO5/c28-23-10-9-16(11-24(23)29)14-34-17-12-25(26(31)32)30(13-17)27(33)35-15-22-20-7-3-1-5-18(20)19-6-2-4-8-21(19)22/h1-11,17,22,25H,12-15H2,(H,31,32)/t17-,25+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCPLTLVBEBYXJR-NSYGIPOTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)OCC5=CC(=C(C=C5)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](CN([C@@H]1C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)OCC5=CC(=C(C=C5)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H23Cl2NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

512.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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